tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-9-11(17)10-6-7-12(19-4)13(8-10)20-5/h6-8H,9H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWMIXHYCXSYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dimethoxyphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include various substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The compound’s structural analogues differ primarily in their aromatic substituents and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Substituent Effects :
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound enhances electron density, improving binding to enzymes like HDACs .
- Halogenated Analogues : Fluorinated derivatives (e.g., 4-fluoro-3-methylphenyl) exhibit higher boiling points (~402 °C) due to increased molecular polarity .
- Bulkier Groups : Compounds with trifluoromethyl groups (e.g., PS37) show enhanced metabolic stability but reduced solubility .
Thermal Stability :
- Melting points vary significantly; indole-containing analogues (e.g., 3o) have higher melting points (>260 °C) due to rigid planar structures .
Biological Activity
tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H21NO
- Molecular Weight : 295.33 g/mol
- CAS Number : 912762-41-5
The chemical structure includes a tert-butyl group and a carbamate moiety connected to a 3,4-dimethoxyphenyl group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 3,4-dimethoxyphenyl group. The general procedure includes:
- Reagents : tert-butyl carbamate, 3,4-dimethoxyacetophenone.
- Solvent : Dichloromethane or another suitable organic solvent.
- Conditions : Stirring at room temperature or under reflux conditions for several hours.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives of carbamates against bacterial strains and found that certain modifications enhanced their activity against Gram-positive bacteria.
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| This compound | Moderate | Low |
| Related carbamate derivative | High | Moderate |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. The mechanism appears to involve the suppression of NF-kB activation pathways, which are critical in inflammatory responses.
Case Studies
- Study on Antifungal Activity : A series of experiments demonstrated that derivatives of this carbamate exhibited antifungal properties against various pathogenic fungi. The results indicated that modifications to the phenyl group significantly affected antifungal potency.
- Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound can interact with specific biological targets involved in inflammation and infection pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Question: What are the common synthetic routes for tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate, and how are yields optimized?
Methodological Answer:
The compound is typically synthesized via carbamate coupling reactions. A representative method involves reacting tert-butyl carbamate with a substituted phenylaldehyde derivative under nitrogen atmosphere. For example:
- Step 1 : React 3,4-dimethoxyphenylacetone with tert-butyl carbamate in dry dichloromethane (DCM) using boron tribromide (BBr₃) as a catalyst at 25°C for 5 hours .
- Step 2 : Neutralize the reaction with saturated Na₂CO₃, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (yield: ~11–45%) .
Yield optimization strategies include: - Temperature control : Maintaining 0–25°C to minimize side reactions.
- Catalyst stoichiometry : Adjusting BBr₃ molar ratios (1.2–1.5 equiv.) to enhance reactivity.
- Purification : Using gradient elution in chromatography to resolve byproducts (e.g., tert-butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate derivatives) .
Advanced Question: How can structural discrepancies in NMR data for this compound be resolved across different studies?
Methodological Answer:
Discrepancies in NMR shifts (e.g., δ 1.4–1.5 ppm for tert-butyl vs. δ 3.8–3.9 ppm for methoxy groups) often arise from solvent effects or impurities. To resolve these:
- Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS).
- 2D NMR : Perform HSQC and HMBC to confirm coupling between the carbamate NH and the dimethoxyphenyl group .
- Comparative analysis : Cross-reference with high-resolution mass spectrometry (HR-ESI-MS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1452) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR : To confirm the tert-butyl group (δ 1.4 ppm, 9H singlet) and dimethoxyphenyl protons (δ 3.8–3.9 ppm) .
- IR spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and NH bending (~1530 cm⁻¹) .
- Melting point analysis : Compare observed values (e.g., 109–112°C) with literature to assess crystallinity .
Advanced Question: How does the 3,4-dimethoxyphenyl moiety influence this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-rich dimethoxyphenyl group directs electrophilic substitution reactions. Key observations:
- Suzuki coupling : The methoxy groups stabilize intermediates, enabling Pd-catalyzed arylations at the ortho position (yields: 60–75%) .
- Oxidative stability : The dimethoxy structure reduces susceptibility to autoxidation compared to non-substituted phenyl derivatives, as shown by DSC (decomposition onset: ~220°C) .
- Steric effects : Bulkiness limits nucleophilic attack on the carbamate carbonyl, requiring optimized bases (e.g., K₂CO₃ in DMF) .
Basic Question: What are the documented biological targets of this compound?
Methodological Answer:
The carbamate group and dimethoxyphenyl moiety enable interactions with enzymes:
- Enzyme inhibition : Acts as a reversible inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (IC₅₀: ~5 µM) via competitive binding to the thiamine pyrophosphate site .
- Cellular assays : In Salmonella models, it reduces pathogenicity by 80% at 10 µM by targeting central regulators (e.g., HilA) .
Advanced Question: How can computational modeling predict this compound’s binding affinity for novel targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to proteins (e.g., VAP-1), focusing on hydrogen bonds between the carbamate NH and Glu274 .
- MD simulations : Analyze stability in water-lipid bilayers (GROMACS) to assess membrane permeability (logP: ~2.5) .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using Hammett σ constants .
Basic Question: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage conditions : Keep at –20°C in amber vials under nitrogen to prevent hydrolysis of the carbamate group .
- Degradation markers : Monitor via HPLC for peaks at t = 8.2 min (hydrolysis product: 3,4-dimethoxyphenylacetic acid) .
Advanced Question: How can contradictory bioactivity data (e.g., IC₅₀ variability) be addressed in mechanistic studies?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293T) and ATP concentrations (1 mM) to minimize variability .
- Metabolite profiling : Perform LC-MS to identify active metabolites (e.g., N-desmethyl derivatives) that may contribute to discrepancies .
Basic Question: What synthetic intermediates are critical for scaling up production?
Methodological Answer:
Key intermediates include:
- 3,4-Dimethoxyphenylacetone : Synthesized via Friedel-Crafts acylation (AlCl₃, 0°C) with 85% yield .
- tert-Butyl carbamate : Prepared by reacting tert-butanol with phosgene (toxic; handle under strict fume hood conditions) .
Advanced Question: How do stereochemical variations (e.g., R/S configurations) impact biological activity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
